molecular formula C8H17LiO B13726732 Lithium 2-ethylhexan-1-olate CAS No. 34689-96-8

Lithium 2-ethylhexan-1-olate

Cat. No.: B13726732
CAS No.: 34689-96-8
M. Wt: 136.2 g/mol
InChI Key: LWKRTMNGAUUVIN-UHFFFAOYSA-N
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Description

Lithium 2-ethylhexan-1-olate (CAS synonyms: Lithium 2-ethylhexoxide, Lithium 2-ethyl-1-hexanolate) is a lithium alkoxide derived from 2-ethylhexan-1-ol, a branched primary alcohol. This compound is characterized by its strong basicity and utility in organic synthesis, particularly as a deprotonating agent or catalyst in reactions requiring non-nucleophilic bases. The branched ethylhexyl group imparts steric hindrance, which can modulate reactivity and solubility compared to linear alkoxides.

Properties

CAS No.

34689-96-8

Molecular Formula

C8H17LiO

Molecular Weight

136.2 g/mol

IUPAC Name

lithium;2-ethylhexan-1-olate

InChI

InChI=1S/C8H17O.Li/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1

InChI Key

LWKRTMNGAUUVIN-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCC(CC)C[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-ethylhexan-1-olate can be synthesized through the reaction of 2-ethylhexan-1-ol with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

2-ethylhexan-1-ol+LiLithium 2-ethylhexan-1-olate+H2\text{2-ethylhexan-1-ol} + \text{Li} \rightarrow \text{this compound} + \text{H}_2 2-ethylhexan-1-ol+Li→Lithium 2-ethylhexan-1-olate+H2​

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where 2-ethylhexan-1-ol is reacted with lithium metal under controlled conditions. The process ensures high purity and yield of the final product.

Chemical Reactions Analysis

Oxidation Reactions

Lithium 2-ethylhexan-1-olate undergoes oxidation to form carboxylic acid derivatives. For example, in the presence of oxygen or peroxides, the alkoxide group is oxidized to yield lithium salts of 2-ethylhexanoic acid (2-EHA). This reaction parallels industrial methods for synthesizing 2-EHA from aldehydes, where oxygen or air is used as the oxidizing agent under mild conditions .

Mechanism :

  • The alkoxide’s oxygen atom abstracts a hydrogen from the α-carbon, forming a radical intermediate.

  • Subsequent reaction with oxygen generates a peroxy radical, which disproportionates to form the carboxylic acid salt .

Key Conditions :

Oxidizing AgentSolventTemperatureYieldByproducts
O₂DME40–50°C~70%Esters (e.g., 3-heptyl formate)
Mn(II) catalystAcOH40°C~80%Ketones, alcohols

Note: Yields vary based on solvent polarity, with non-polar solvents favoring ester byproducts .

Reduction Reactions

This compound acts as a reducing agent in organic synthesis, transferring hydrides to electrophilic substrates. For instance, it reduces carbonyl compounds (e.g., ketones, aldehydes) to alcohols via nucleophilic attack at the carbonyl carbon.

Mechanism :

  • The alkoxide’s oxygen donates a hydride to the carbonyl group.

  • The lithium ion stabilizes the transition state, enhancing reaction efficiency.

Example :
RCO+LiOCH(C₂H₅)(CH₂)₃CH₃RCH₂OLi+CO\text{RCO} + \text{LiOCH(C₂H₅)(CH₂)₃CH₃} \rightarrow \text{RCH₂OLi} + \text{CO}

Substitution Reactions

This compound participates in nucleophilic substitution (SN2) reactions with alkyl halides or acyl chlorides, forming ethers or esters. Its branched structure introduces steric hindrance, influencing reaction kinetics .

Example with Alkyl Halides :
LiOCH(C₂H₅)(CH₂)₃CH₃+RXROCH(C₂H₅)(CH₂)₃CH₃+LiX\text{LiOCH(C₂H₅)(CH₂)₃CH₃} + \text{RX} \rightarrow \text{ROCH(C₂H₅)(CH₂)₃CH₃} + \text{LiX}

Key Factors :

  • Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity.

  • Temperature : Reactions proceed efficiently at room temperature.

Role in Polymerization

In living anionic polymerization, lithium alkoxides like 2-ethylhexan-1-olate stabilize active centers and mitigate side reactions. For example, they reduce undesirable coupling between polymer chains by capping reactive lithium species .

Case Study :

  • When styrene is polymerized using sec-BuLi, adding this compound minimizes chain termination, yielding polymers with narrow molecular weight distributions (PDI < 1.1) .

Reactivity with Silyl Ethers

The compound cleaves silyl ethers via nucleophilic attack, a reaction exploited in synthesizing grafted polymers. This reactivity is attributed to the strong nucleophilicity of the alkoxide group .

Reaction :
LiOCH(C₂H₅)(CH₂)₃CH₃+R-O-SiR’₃R-OCH(C₂H₅)(CH₂)₃CH₃+LiOSiR’₃\text{LiOCH(C₂H₅)(CH₂)₃CH₃} + \text{R-O-SiR'₃} \rightarrow \text{R-OCH(C₂H₅)(CH₂)₃CH₃} + \text{LiOSiR'₃}

Thermal Stability and Decomposition

At elevated temperatures (>100°C), this compound decomposes to form lithium oxide and volatile hydrocarbons. This property necessitates careful temperature control in industrial applications.

Scientific Research Applications

Lithium 2-ethylhexan-1-olate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-lithium bonds.

    Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium 2-ethylhexan-1-olate involves the formation of carbon-lithium bonds, which are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium 2-ethylhexan-1-olate belongs to the broader class of alkali metal alkoxides. Below is a systematic comparison with structurally or functionally related compounds:

Lithium Methoxide (LiOCH₃)

  • Structure : Linear, smaller alkoxide group.
  • Basicity : Higher nucleophilicity due to reduced steric hindrance, but lower thermal stability.
  • Ionic Radius Considerations : The ionic radius of Li⁺ (0.76 Å in octahedral coordination) facilitates stronger electrostatic interactions with smaller alkoxide anions, enhancing reactivity in polar solvents.
  • Applications : Predominantly used in biodiesel production and esterification; less suited for sterically demanding reactions compared to branched analogs.

Lithium tert-Butoxide (LiOC(CH₃)₃)

  • Structure : Highly branched, bulky tert-butyl group.
  • Basicity : Lower nucleophilicity but superior thermal and hydrolytic stability due to steric protection of the lithium center.
  • Solubility: Reduced solubility in polar solvents compared to linear alkoxides, favoring use in non-polar media.
  • Reactivity : Preferred in elimination reactions (e.g., dehydrohalogenation) where steric hindrance minimizes side reactions.

Sodium 2-ethylhexan-1-olate (NaOCH₂CH(C₂H₅)C₄H₉)

  • Metal Ion Effects : Sodium (Na⁺) has a larger ionic radius (1.02 Å in octahedral coordination) , leading to weaker ion-pairing interactions and lower basicity compared to lithium analogs.
  • Solubility : Increased solubility in aqueous systems due to Na⁺'s higher hydration energy.
  • Applications : Less commonly used in anhydrous organic synthesis but relevant in industrial processes requiring milder bases.

Lithium Hexafluoroisopropoxide (LiOCH(CF₃)₂)

  • Electronic Effects : Electron-withdrawing fluorine atoms decrease basicity but enhance stability against hydrolysis.
  • Steric Profile : Comparable steric bulk to this compound, though electronic effects dominate its reactivity.

Data Tables

Table 1: Comparative Properties of Lithium Alkoxides

Compound Molecular Weight (g/mol) Ionic Radius of Li⁺ (Å) Steric Hindrance Typical Applications
This compound ~152.11 (estimated) 0.76 (octahedral) Moderate Sterically hindered reactions
Lithium Methoxide 37.97 0.76 Low Biodiesel, esterification
Lithium tert-Butoxide 112.05 0.76 High Elimination reactions

Table 2: Alkali Metal Ion Radii and Basicity Trends

Metal Ion Ionic Radius (Å) Relative Basicity (Alkoxides)
Li⁺ 0.76 High (strong ion pairing)
Na⁺ 1.02 Moderate
K⁺ 1.38 Low

Research Findings and Trends

  • Ionic Radius and Reactivity : The small ionic radius of Li⁺ enhances charge density, promoting stronger interactions with alkoxide anions. This results in higher basicity and reactivity in aprotic solvents compared to Na⁺ or K⁺ analogs .
  • Steric Effects : Branched alkoxides like this compound exhibit reduced nucleophilicity but improved stability, making them ideal for reactions requiring selective deprotonation without nucleophilic attack .
  • Thermal Stability : Linear alkoxides (e.g., lithium methoxide) decompose at lower temperatures (~150°C), whereas branched derivatives (e.g., this compound) tolerate higher temperatures (>200°C) due to steric shielding of the metal center.

Q & A

Q. What are the standard laboratory protocols for synthesizing and handling Lithium 2-ethylhexan-1-olate?

  • Classification : Basic (synthesis and safety)
  • Methodological Answer : this compound is typically synthesized via deprotonation of 2-ethylhexan-1-ol using lithium bases (e.g., LiHMDS or LiOH). Strict anhydrous conditions are required due to its moisture sensitivity. Handling protocols include:
  • Use of inert atmosphere (argon/glovebox) for storage and reactions.
  • Safety measures aligned with lithium hydroxide guidelines, such as PPE (gloves, lab coat) and spill containment procedures .
  • Characterization via NMR (¹H, ¹³C) to confirm purity and structure.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Classification : Basic (characterization)
  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., THF-d₈) to identify alkoxide proton absence and lithium coordination shifts.
  • X-ray Crystallography : Single-crystal analysis using SHELXL for structural refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve lithium coordination geometry .
  • Elemental Analysis : Quantify lithium content via ICP-MS or flame photometry.

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Classification : Basic (experimental design)
  • Methodological Answer :
  • Document stoichiometry, solvent purity, and reaction temperature/time in detail (per IUPAC guidelines).
  • Include control experiments (e.g., varying base equivalents) to identify critical parameters.
  • Report data in standardized formats (e.g., tables comparing yields under different conditions) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound in organometallic reactions?

  • Classification : Advanced (mechanistic studies)
  • Methodological Answer :
  • Use kinetic studies (e.g., VT NMR, stopped-flow techniques) to probe reaction intermediates.
  • Computational modeling (DFT or MD simulations) to map energy barriers and lithium coordination effects.
  • Compare reactivity with analogous sodium/potassium alkoxides to isolate steric/electronic contributions .

Q. How can contradictory literature data on the catalytic efficiency of this compound be resolved?

  • Classification : Advanced (data contradiction analysis)
  • Methodological Answer :
  • Conduct systematic meta-analysis of published conditions (e.g., solvent, temperature, substrates).
  • Reproduce key studies with controlled variables; use statistical tools (ANOVA) to identify outliers.
  • Highlight methodological disparities (e.g., impurity levels, calibration errors) in comparative tables .

Q. What strategies optimize this compound for enantioselective synthesis?

  • Classification : Advanced (application innovation)
  • Methodological Answer :
  • Ligand design: Screen chiral ligands (e.g., BINOL derivatives) to enhance stereocontrol.
  • Solvent effects: Test polar aprotic solvents (DME, diglyme) to modulate lithium coordination.
  • Reaction monitoring: Use in-situ IR/Raman spectroscopy to track enantiomeric excess in real-time .

Data Presentation and Analysis

Table 1 : Comparison of this compound Characterization Techniques

TechniqueKey ParametersLimitationsReferences
¹H NMRAbsence of -OH proton (~δ 1-2 ppm)Solvent interference in THF
X-rayLi-O bond length (~1.9–2.1 Å)Air-sensitive crystal handling
Elemental AnalysisLithium content (±0.5% accuracy)Requires pure samples

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